molecular formula C9H7N3O B3219337 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1190317-74-8

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B3219337
CAS No.: 1190317-74-8
M. Wt: 173.17 g/mol
InChI Key: XVJKKNJJBODMEJ-UHFFFAOYSA-N
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Description

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-methoxy-2-nitropyridine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxamide

Uniqueness

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-8-5-12-9-6(2-3-11-9)7(8)4-10/h2-3,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJKKNJJBODMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1C#N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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